Bryodulcosigenin vs. Cucurbitane Glycosides: Comparative Anti-Inflammatory Potency in a Mouse Ear Edema Model
In a direct head-to-head comparison of 11 compounds isolated from Bryonia dioica, bryodulcosigenin (compound 10) demonstrated anti-inflammatory efficacy within the same range as other active cucurbitane glycosides in a TPA-induced mouse ear edema model. The 50% inhibitory doses (ID50) for all active compounds tested, including bryodulcosigenin, ranged from 0.2 to 0.6 mg per ear [1]. This confirms that BDG is among the most potent anti-inflammatory constituents from this source, directly comparable to novel glycosides like bryoniosides A-G, cabenoside D, and bryoamaride [1].
| Evidence Dimension | Anti-inflammatory activity (50% inhibitory dose, ID50) |
|---|---|
| Target Compound Data | ID50 between 0.2 - 0.6 mg/ear |
| Comparator Or Baseline | Active cucurbitane glycosides (compounds 2, 3, 5, 7, 8, 9, bryoniosides, cabenoside D, bryoamaride) from Bryonia dioica |
| Quantified Difference | No significant difference; bryodulcosigenin exhibited potency within the same range (0.2-0.6 mg/ear) as the most active comparators. |
| Conditions | TPA-induced inflammation (1 μg/ear) in a mouse ear edema model |
Why This Matters
For procurement, this verifies that bryodulcosigenin, the aglycone, is not a less active byproduct but is as potent as the more structurally complex glycosides, offering a potentially more cost-effective and synthetically tractable lead compound.
- [1] Ukiya M, et al. Anti-inflammatory and anti-tumor-promoting effects of cucurbitane glycosides from the roots of Bryonia dioica. J Nat Prod. 2002;65(2):179-183. View Source
